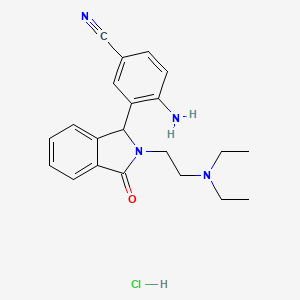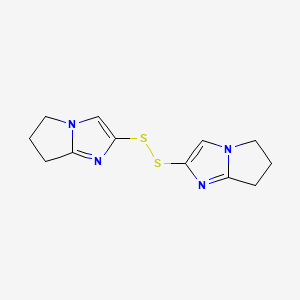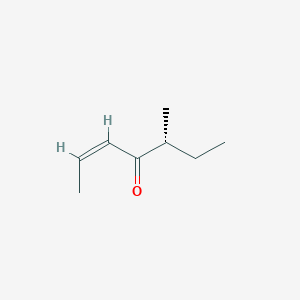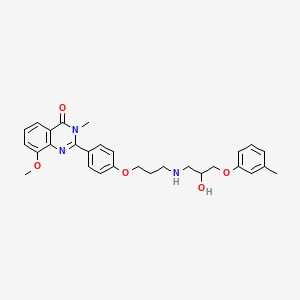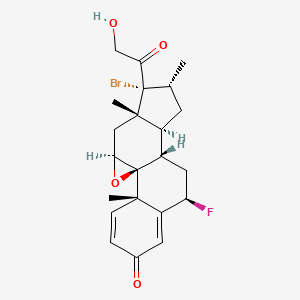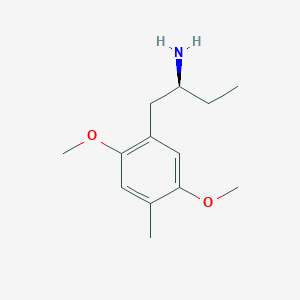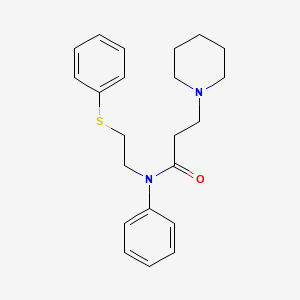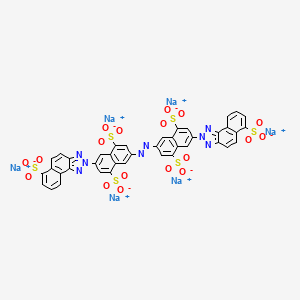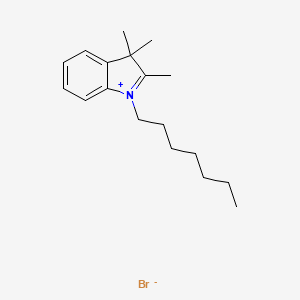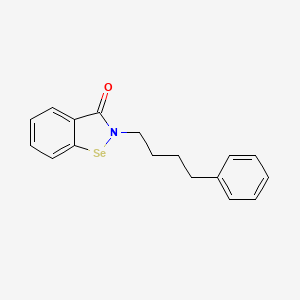
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is a selenium-containing organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- typically involves the reaction of a selenoamide with an appropriate halide. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalyst: Catalysts such as palladium or copper may be used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for selenium-containing compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: Selenium compounds can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with unique properties.
Mechanism of Action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and cellular components. Selenium compounds can modulate redox reactions and influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic functions.
Selenomethionine: Another selenium-containing amino acid with various biological functions.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other selenium compounds.
Properties
CAS No. |
81744-14-1 |
|---|---|
Molecular Formula |
C17H17NOSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
2-(4-phenylbutyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C17H17NOSe/c19-17-15-11-4-5-12-16(15)20-18(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2 |
InChI Key |
ZXGGIJPIROCVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


